DL-Arginine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935331 | |

| Record name | Arginine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32042-43-6, 15595-35-4, 1119-34-2, 627-75-8 | |

| Record name | Arginine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32042-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015595354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Arginine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine, d- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Arginine hydrochloride chemical structure and properties

An In-Depth Technical Guide to DL-Arginine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in biochemical research and pharmaceutical development. As a racemic mixture of the D- and L-enantiomers of arginine, its properties and applications are distinct from the physiologically common L-Arginine. This document delves into its core chemical structure, synthesis, biological relevance, and practical applications, offering field-proven insights for scientists and developers.

Molecular Profile and Physicochemical Characteristics

This compound is the hydrochloride salt of DL-Arginine, a synthetically produced racemic mixture of the essential amino acid arginine.[1][2] The inclusion of hydrochloric acid enhances the compound's stability and solubility, particularly in aqueous solutions, making it more manageable for laboratory and industrial applications.[2][3]

Chemical Structure

The structure consists of an α-amino acid core with a 3-carbon aliphatic side chain terminating in a guanidinium group. This guanidinium group, with a pKa of 12.48, is protonated and positively charged at physiological pH, rendering arginine a basic amino acid.[4] The hydrochloride salt exists as an ionic bond between the chloride ion and the protonated form of the arginine molecule.[2]

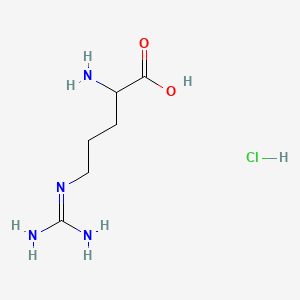

Caption: 2D structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below. These values are critical for designing experimental protocols, formulating solutions, and ensuring proper storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅ClN₄O₂ | [1][5] |

| Molecular Weight | 210.66 g/mol | [1][6] |

| CAS Number | 32042-43-6 | [1][2] |

| Appearance | White, crystalline solid/powder | [2][7] |

| Melting Point | ~228-230 °C | [2][8] |

| Boiling Point | 409.1 °C at 760 mmHg | [2] |

| Water Solubility | Freely soluble (e.g., 50 mg/mL) | [4][7][8] |

| pKa Values | 1.82 (COOH), 8.99 (α-NH₂), 12.48 (guanidinium) | [4] |

| pH (1% solution) | 4.7 - 6.2 | [9] |

Synthesis and Manufacturing Overview

While L-Arginine is naturally produced via the urea cycle, the DL-racemic mixture is typically manufactured synthetically.[2][10] The industrial process often involves the acidification of L-Arginine solutions followed by racemization to yield an equal mixture of the D- and L-enantiomers.[2] For laboratory-scale synthesis, a common route involves the hydrolysis of a protected arginine derivative.

Example Laboratory Synthesis Protocol: Hydrolysis of Benzylidenearginine

This protocol is adapted from a verified procedure and demonstrates a reliable method for preparing arginine hydrochloride in a research setting.[11] The causality for this two-step process is clear: first, a protecting group (benzylidene) is used to mask reactive functionalities during initial processing or isolation; second, this group is removed via acid hydrolysis to yield the final, unprotected amino acid salt.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 50 g (0.18 mole) of benzylidenearginine in 39 mL of 5 N hydrochloric acid in a suitable flask.

-

Hydrolysis: Heat the suspension in a boiling water or steam bath for 45 minutes, with occasional shaking to ensure a homogenous reaction. This step cleaves the benzylidene protecting group.

-

Workup - Benzaldehyde Removal: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract with three 100-150 mL portions of diethyl ether to remove the benzaldehyde byproduct. The aqueous layer contains the desired product.

-

Decolorization: Filter the aqueous solution if necessary. Add 3 g of activated decolorizing carbon and heat for 10 minutes on a steam bath to remove colored impurities. Filter the hot solution to remove the carbon.

-

Crystallization: Concentrate the clear filtrate on a water bath at 70°C under reduced pressure until crystallization begins.

-

Precipitation and Isolation: Transfer the resulting residue using 25 mL of hot 70% ethanol. Precipitate the this compound by adding 300 mL of absolute ethanol. Filter the resulting white solid.

-

Secondary Recovery: To maximize yield, add 300 mL of diethyl ether to the mother liquor from the previous step to precipitate any remaining product.

Caption: Laboratory synthesis workflow for DL-Arginine HCl.

Biological Significance and Mechanism of Action

The biological activity of this compound is primarily attributed to the L-enantiomer. L-Arginine is a semi-essential amino acid that serves as a crucial substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide (NO) and L-citrulline.[12][13]

Key Biological Roles:

-

Nitric Oxide Production: NO is a potent vasodilator and signaling molecule involved in cardiovascular health, immune response, and neurotransmission.[12][14] The availability of L-Arginine is a rate-limiting factor for NO production.

-

Urea Cycle: L-Arginine is a key intermediate in the urea cycle, the metabolic pathway responsible for detoxifying ammonia by converting it into urea for excretion.[12]

-

Protein Synthesis: As a proteinogenic amino acid, it is essential for building proteins, which is critical for tissue repair and muscle growth.[15]

-

Immune Function: L-Arginine is vital for the proliferation and function of immune cells, particularly T-cells.[16]

The D-enantiomer is not typically metabolized by mammalian enzymes and its role is less defined, though it has been studied for its potential to accumulate in certain cellular compartments like mitochondria.[4] In research and pharmaceutical applications, the DL-racemic mixture is often used as a cost-effective source of arginine or when stereospecificity is not a primary concern, such as in cell culture media or as a chemical reagent.[3][16]

Caption: The L-Arginine to Nitric Oxide (NO) synthesis pathway.

Applications in Research and Drug Development

This compound is a versatile tool leveraged across multiple stages of scientific research and pharmaceutical manufacturing.

-

Pharmaceutical Excipient: Arginine is highly effective at suppressing protein aggregation and reducing the viscosity of high-concentration monoclonal antibody (mAb) formulations.[17] This is critical for developing stable, subcutaneously injectable biologics. The proposed mechanism involves the guanidinium group interacting with aromatic amino acid residues on the protein surface, thereby preventing protein-protein interactions.[17]

-

Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, this compound serves as a fundamental building block.[3] The highly basic guanidino group requires protection during synthesis to prevent side reactions, and the hydrochloride salt form improves the compound's stability and handling.[3]

-

Cell Culture Media: It is a common component in cell culture media, where it serves as an essential nitrogen source to support cell growth and the production of biologics like recombinant proteins and viral vectors.[8][16]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount. The following protocols are standard in QC laboratories.

Protocol: Assay by Potentiometric Titration

This method, based on official monographs, quantifies the arginine content by titrating it as a base in a non-aqueous system.[9] The use of formic acid and acetic acid provides a solvent system where the basicity of arginine's amino groups can be accurately measured against a strong acid titrant (perchloric acid).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.1 g of this compound, previously dried at 105°C for 3 hours.

-

Dissolution: Dissolve the sample in 2 mL of formic acid.

-

Acidification: Add exactly 15.0 mL of 0.1 M perchloric acid VS (volumetric solution).

-

Heating: Heat the solution on a water bath for 30 minutes and then cool to room temperature.

-

Titration: Add 45 mL of glacial acetic acid. Titrate the excess perchloric acid with 0.1 M sodium acetate VS using a potentiometer to detect the endpoint.

-

Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

-

Calculation: The amount of perchloric acid consumed by the sample is determined by subtracting the volume of sodium acetate used for the sample from the volume used for the blank. This difference is used to calculate the purity of the arginine hydrochloride.

Protocol: Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is used for both identification and quantification, often separating arginine from other amino acids or impurities.[18][19] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective technique.[19]

Step-by-Step Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm particle size) or equivalent HILIC column.[19]

-

Mobile Phase: Isocratic mixture of 50 mM Potassium dihydrogen phosphate (A) and Acetonitrile (B) in a 30:70 (A:B) ratio.[19] The phosphate buffer is chosen because the analyte is non-chromophoric.[19]

-

Flow Rate: 1.0 mL/min.

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.2 mg/mL) in the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration in the mobile phase.

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample chromatogram should match that of the standard. Purity can be assessed by comparing the peak area to that of the standard and identifying any impurity peaks.

Sources

- 1. This compound | C6H15ClN4O2 | CID 85880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. L-arginine, hydrochloride [webbook.nist.gov]

- 6. L-Arginine Hydrochloride API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. fishersci.com [fishersci.com]

- 8. L-Arginine hydrochloride | 1119-34-2 [chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Arginine - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. What is the mechanism of Arginine Hydrochloride? [synapse.patsnap.com]

- 13. Characterics of L-Arginine hydrochloride_Chemicalbook [chemicalbook.com]

- 14. What is Arginine Hydrochloride used for? [synapse.patsnap.com]

- 15. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]

- 19. jocpr.com [jocpr.com]

Synthesis and purification of DL-Arginine hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of DL-Arginine Hydrochloride

Foreword: The Strategic Importance of Racemic Arginine

In the landscape of pharmaceutical research and peptide synthesis, L-Arginine is often the enantiomer of focus due to its biological prevalence. However, the racemic mixture, DL-Arginine, and its hydrochloride salt hold significant strategic value. It serves as a cost-effective starting material for chiral resolution, a critical component in creating peptide mimetics with altered enzymatic stability, and a tool for studying non-chiral interactions in drug development.[1][2] This guide provides a comprehensive, field-proven exploration of the chemical synthesis and subsequent purification of this compound, grounded in fundamental chemical principles and practical, validated methodologies. The focus is not merely on the "how," but the "why"—elucidating the causality behind each procedural choice to empower researchers in their own laboratory applications.

Physicochemical Foundations of Arginine

A thorough understanding of arginine's properties is paramount for designing effective synthesis and purification strategies. The molecule possesses three ionizable groups: the α-carboxylic acid, the α-amino group, and the side-chain guanidinium group. The guanidinium group's exceptionally high basicity is the defining feature of arginine, dictating its behavior in solution.

| Functional Group | pKa Value (approx.) | Charge at pH 7 |

| α-Carboxylic Acid | ~2.1 | -1 |

| α-Amino Group | ~9.0 | +1 |

| Guanidinium Group | ~12.5 - 13.8[3][4][5][6][7] | +1 |

| Net Charge at pH 7 | +1 |

Table 1: Ionization constants of Arginine's functional groups.

This strongly basic nature makes arginine highly hydrophilic and ensures it carries a net positive charge over a wide pH range, a critical property exploited during ion-exchange chromatography.

| Solvent | Solubility |

| Water | Freely Soluble[8][9] |

| Ethanol | Very Slightly Soluble / Sparingly Soluble[8][9] |

| Diethyl Ether | Practically Insoluble[8][9] |

| Dimethylformamide (DMF) | ~5 mg/ml[10] |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/ml[10] |

Table 2: General solubility profile of L-Arginine Hydrochloride.

Strategic Overview: From Precursor to Purified Product

The synthesis and purification of this compound is a multi-stage process that demands precision at each step. The overall workflow is designed to first construct the core amino acid backbone with the appropriate side chain, followed by a robust purification cascade to isolate the target compound with high purity.

Caption: High-level workflow for DL-Arginine HCl synthesis and purification.

Part 1: Chemical Synthesis of the DL-Arginine Skeleton

Two robust and historically significant pathways are presented for the synthesis of the racemic arginine backbone.

Method A: The Acetamidomalonate Synthesis Pathway

This classic approach builds the amino acid from the ground up, offering great versatility for creating various amino acid side chains.[11][12] The strategy involves alkylating diethyl acetamidomalonate (DEAM) to introduce the carbon skeleton of the side chain, followed by hydrolysis and decarboxylation.

Caption: The Acetamidomalonate pathway to the Arginine backbone.

The key is the initial alkylation step. To build the arginine side chain, a three-carbon electrophile is required, such as 1-bromo-3-chloropropane. This introduces a -(CH2)3-Cl group. The terminal chloride is then converted to an amino group (e.g., via azide substitution followed by reduction, or Gabriel synthesis), yielding a protected ornithine derivative. The final guanidination step converts this precursor to arginine.

Method B: Guanidination of DL-Ornithine

This is a more direct and convergent approach, starting from commercially available DL-Ornithine hydrochloride. The core of this method is the selective conversion of the terminal δ-amino group into a guanidinium group.[13][14]

Caption: Direct synthesis of Arginine via guanidination of Ornithine.

Causality: The reaction is performed under basic conditions (pH > 10) to ensure the δ-amino group of ornithine is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the guanidinylating agent (e.g., O-Methylisourea sulfate or S-Methylisothiourea sulfate). The α-amino group can be transiently protected, often with a copper(II) complex, to ensure regioselectivity, although control of stoichiometry and pH can often provide sufficient selectivity.

Part 2: Purification and Isolation Protocol

Regardless of the synthetic route, the result is a crude reaction mixture containing the desired DL-Arginine, unreacted starting materials, salts, and various byproducts. A multi-step purification strategy is essential.

Step 1: Cation-Exchange Chromatography (IEX)

This technique is exceptionally effective for separating the strongly basic arginine from neutral and acidic impurities.[15][16] The high pKa of the guanidinium group means arginine will be positively charged even at moderately high pH, allowing it to bind tightly to a strong cation-exchange resin.[3][4]

Experimental Protocol: IEX Purification

-

Resin Preparation:

-

Swell a strong cation-exchange resin (e.g., Dowex 50W-X8) in deionized water.

-

Pack the resin into a suitable chromatography column.

-

Wash the column extensively with deionized water, followed by 1 M HCl to ensure it is in the H+ form, and then again with deionized water until the eluate is neutral (pH ~7).[17]

-

-

Sample Loading:

-

Dissolve the crude reaction mixture in a minimal amount of deionized water. Adjust the pH to between 3 and 5 with HCl. This ensures all amino acids are fully protonated and positively charged.

-

Carefully load the solution onto the top of the equilibrated resin bed, allowing it to flow in slowly.

-

-

Washing:

-

Wash the column with several column volumes of deionized water. This step removes anions (like Cl-, SO42-) and neutral impurities (e.g., unreacted organic precursors).

-

-

Elution:

-

Elute the bound DL-Arginine from the resin using a basic solution. A 2 M ammonium hydroxide (NH4OH) solution is commonly used.[18] The ammonia deprotonates the bound arginine, releasing it from the resin.

-

Collect fractions and monitor for the presence of arginine using a suitable method (e.g., ninhydrin test or TLC).

-

-

Post-Elution Processing:

-

Pool the arginine-containing fractions.

-

Remove the ammonia by rotary evaporation under reduced pressure. This is a critical advantage of using a volatile buffer like ammonium hydroxide.[17] The result is an aqueous solution of DL-Arginine free base.

-

Step 2: Recrystallization and Hydrochloride Salt Formation

The final purification step is recrystallization, which also serves to form the stable hydrochloride salt.[19]

Experimental Protocol: Recrystallization

-

Acidification & Decolorization:

-

To the aqueous solution of DL-Arginine free base from the IEX step, add concentrated HCl dropwise while stirring until the pH is approximately 4.7-6.2.[8] This converts the arginine to its hydrochloride salt.

-

Add a small amount of activated charcoal (e.g., 1-2% w/w) to the solution and heat gently (e.g., to 60-70°C) for 15-20 minutes to adsorb colored impurities.[19][20]

-

-

Crystallization:

-

Filter the hot solution through a bed of celite or filter paper to remove the charcoal.

-

Concentrate the clear filtrate on a water bath under reduced pressure until crystals begin to form.[19]

-

Initiate precipitation by adding a water-miscible anti-solvent, such as absolute ethanol. Arginine hydrochloride is freely soluble in water but only slightly soluble in ethanol, causing it to precipitate out of the mixed solvent system.[8][19] An ethanol:water ratio of ~10:1 is often effective.

-

-

Isolation and Drying:

-

Allow the mixture to cool slowly to room temperature and then chill in an ice bath (0-5°C) for several hours to maximize crystal formation.[20]

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the final product, this compound, in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

-

The resulting product should be a white, crystalline solid, ready for characterization and use.[8]

Conclusion: A Self-Validating Approach

This guide outlines a logical and robust framework for the synthesis and purification of this compound. The synthesis, whether via the malonate pathway or direct guanidination, provides a reliable source of the crude product. The subsequent purification cascade is a self-validating system: the orthogonality of the techniques—charge-based separation via IEX followed by solubility-based separation via recrystallization—ensures a high degree of purity in the final isolated product. By understanding the chemical principles behind each step, from pH control in guanidination to solvent selection in crystallization, researchers can troubleshoot and adapt these protocols to achieve consistent, high-quality results.

References

- Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752–761. [Link][3]

- Baginski, B., & Czapinska, H. (2015). Arginine: Its pKa value revisited. PubMed, 24(5), 752-61. [Link][4]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Wikipedia contributors. (2023, December 27). Diethyl acetamidomalonate. In Wikipedia, The Free Encyclopedia. [Link][12]

- Star Republic. (n.d.). pKa values of amino acids. Guide for Biologists. [Link][5]

- Peptideweb.com. (n.d.). pKa and pI values of amino acids. [Link][6]

- Wikipedia contributors. (2024, January 3). Arginine. In Wikipedia, The Free Encyclopedia. [Link][7]

- Brand, E., & Sandberg, M. (1930). d-ARGININE HYDROCHLORIDE. Organic Syntheses, 10, 4. [Link][20]

- Hunt, I. (n.d.). Ch27: Synthesis of amino acids. University of Calgary. [Link][13]

- Forte, J. G., & Nauss, A. H. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86–92. [Link][16]

- Japanese Pharmacopoeia. (n.d.). L-Arginine Hydrochloride / Official Monographs for Part I. [Link][8]

- Ning, J. (2018). Method for preparing L-arginine hydrochloride. SciSpace. [Link][23]

- Bio-Rad. (n.d.).

- Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-29. [Link][17]

- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry, 195(2), 669–683. [Link][18]

- Phcoker. (n.d.). The Role of this compound in Peptide Synthesis and Drug Discovery. [Link][1]

- Gole, J., & Grynkiewicz, G. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7799. [Link][14]

- Google Patents. (2018). CN108929248B - Preparation method of L-arginine hydrochloride. [25]

- Sino Biological. (n.d.).

- ACS Publications. (2015). Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride. [Link][19]

- HiMedia Laboratories. (n.d.). L-Arginine.

- Wang, J., et al. (2011). Control and optimization of recrystallization process of L-arginine. 2011 International Conference on New Technology of Agricultural Engineering. [Link][21]

- de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). Plants, 9(10), 1269. [Link][15]

- Teng, Q. (2002). The refining optimised process research of arginine. Heilungkiang Medicine, 15(4), 266-267.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Star Republic: Guide for Biologists [sciencegateway.org]

- 6. peptideweb.com [peptideweb.com]

- 7. Arginine - Wikipedia [en.wikipedia.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. himedialabs.com [himedialabs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 193.16.218.141 [193.16.218.141]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

Racemic mixture of arginine and its biological significance

An In-depth Technical Guide: The Racemic Mixture of Arginine and Its Biological Significance

Authored by: Gemini, Senior Application Scientist

Abstract

The principle of chirality is fundamental to biochemistry, dictating the specificity of molecular interactions that underpin life. Arginine, a semi-essential amino acid, exists as two non-superimposable mirror images: L-arginine and D-arginine. While L-arginine is the well-established proteinogenic enantiomer integral to numerous physiological pathways, including nitric oxide synthesis and the urea cycle, its counterpart, D-arginine, has historically been relegated to a minor role. A racemic (1:1) mixture of these enantiomers presents a complex biological scenario, as each molecule follows distinct metabolic routes and elicits different physiological responses. This technical guide provides a comprehensive analysis of the racemic mixture of arginine, detailing the unique biological significance of each enantiomer, their divergent metabolic fates, and the critical analytical methodologies required for their resolution. We explore the profound implications of stereochemistry in arginine's function, from enzymatic specificity to pharmacokinetics, offering crucial insights for researchers, scientists, and drug development professionals.

Introduction to Chirality and the Arginine Enantiomers

In chemistry, a molecule that is non-superimposable on its mirror image is termed chiral. These mirror images are known as enantiomers. A racemic mixture contains equal amounts of both left- (Levo, L) and right-handed (Dextro, D) enantiomers.[1] While possessing identical physical properties in an achiral environment, enantiomers can exhibit vastly different biological activities due to the highly stereospecific nature of enzymes and receptors.[2]

Arginine, a positively charged amino acid, is a quintessential example of this principle.[3] Only the L-arginine enantiomer is naturally incorporated into proteins and serves as the primary substrate for key metabolic pathways.[3][4] The presence of D-arginine in a biological system—whether from dietary intake, microbial sources, or industrial synthesis—introduces a molecule that interacts differently with cellular machinery, leading to unique metabolic and physiological consequences. Understanding the behavior of a racemic mixture of arginine is therefore not merely an academic exercise but a critical consideration in pharmacology, nutrition, and clinical research.

A Comparative Overview of L-Arginine and D-Arginine

The biological roles of the two arginine enantiomers are starkly different, a direct consequence of enzymatic stereospecificity.

L-Arginine: The Proteogenic Standard

L-arginine is a cornerstone of mammalian physiology, participating in several critical pathways:

-

Nitric Oxide (NO) Synthesis: It is the sole substrate for Nitric Oxide Synthase (NOS) enzymes, which produce NO, a vital signaling molecule regulating vasodilation, neurotransmission, and immune responses.[3][5]

-

Urea Cycle: L-arginine is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in the liver.[3]

-

Protein Synthesis: As one of the 20 common amino acids, it is a fundamental building block of proteins, encoded by six different codons.[3]

-

Creatine and Polyamines: It serves as a precursor for the synthesis of creatine, essential for energy metabolism in muscle, and polyamines, which are crucial for cell proliferation and differentiation.[3]

D-Arginine: The Unconventional Isomer

Historically considered "unnatural," D-amino acids are now recognized as having specific biological roles, though they are far less common than their L-counterparts in mammals.[6][7][8]

-

Natural Occurrence: D-amino acids are abundant in bacterial cell walls and are found in various organisms.[7][9] In mammals, D-arginine is present in trace amounts and can be derived from diet or the gut microbiome.[10][11]

-

Alternative Metabolic Pathways: D-arginine is not a substrate for NOS or the urea cycle enzymes. Instead, its primary metabolic fate is degradation by the flavoenzyme D-amino acid oxidase (DAO).[11][12][13]

-

Emerging Roles: Research suggests potential, albeit less defined, roles for D-arginine. Some studies indicate it may serve as a neuroprotective agent and could potentially produce nitric oxide through NOS-independent mechanisms.[11]

Data Presentation: Comparative Properties of Arginine Enantiomers

| Property | L-Arginine | D-Arginine |

| Primary Role | Protein synthesis, Precursor for NO, Urea, Creatine[3][4] | Substrate for D-Amino Acid Oxidase; emerging roles in neuroprotection[12] |

| Natural Abundance | Abundant in all kingdoms of life | Primarily in microorganisms; trace amounts in mammals[7][8][9] |

| Metabolic Enzymes | Nitric Oxide Synthase (NOS), Arginase, Arginine Decarboxylase[3][5] | D-Amino Acid Oxidase (DAO)[12][13] |

| Incorporation into Proteins | Yes | No |

| Physiological Effect | Vasodilation (via NO), immune modulation, hormone secretion[3] | Can induce H2O2 production (via DAO); distinct pharmacokinetic profile[13][14] |

Biological Significance of D-Arginine and Racemic Mixtures

The introduction of D-arginine into a system designed for L-arginine results in significant metabolic and pharmacokinetic divergence.

Differential Metabolic Fate and Pharmacokinetics

The metabolic pathways for L- and D-arginine are entirely separate, which profoundly impacts their bioavailability and duration of action.

-

L-Arginine Metabolism: Following oral administration, L-arginine is subject to extensive first-pass metabolism in the intestine and liver by the enzyme arginase, which converts it to ornithine and urea.[11][14] This significantly limits its oral bioavailability, which is estimated to be around 20% in humans.[15]

-

D-Arginine Metabolism: D-arginine bypasses the arginase pathway. Its catabolism is primarily handled by D-amino acid oxidase (DAO), a peroxisomal enzyme that catalyzes its oxidative deamination.[12][13] This reaction yields the corresponding α-keto acid (α-keto-δ-guanidinovaleric acid), ammonia, and hydrogen peroxide (H₂O₂).[12][13] As DAO activity towards basic amino acids like arginine can be relatively low, D-arginine often exhibits slower clearance.[11]

-

Pharmacokinetic Consequences: Animal studies have shown that orally administered D-arginine can achieve higher and more sustained plasma concentrations compared to an equivalent dose of L-arginine.[11][14] This enhanced bioavailability is attributed to its evasion of the high-capacity first-pass metabolism that affects L-arginine.[14]

Data Presentation: Comparative Pharmacokinetics of Arginine Enantiomers

Data adapted from animal studies and may vary in humans.

| Parameter | L-Arginine | D-Arginine | Rationale for Difference |

| Oral Bioavailability | Low (~20%)[15] | Potentially Higher[14] | L-Arg is subject to extensive first-pass metabolism by arginase; D-Arg is not.[11][14] |

| Peak Plasma Conc. (Cmax) | Lower | Higher | Slower clearance and bypass of first-pass metabolism for D-Arg.[11][14] |

| Time to Peak (Tmax) | ~1 hour[15] | Sustained peak | D-Arg levels can remain elevated for a longer duration post-administration.[11] |

| Primary Clearance Route | Arginase, NOS, Renal[3][15] | D-Amino Acid Oxidase (DAO), Renal[11][12] | Stereospecific enzymatic pathways. |

Mandatory Visualization: Metabolic Fates of Arginine Enantiomers

Caption: Distinct metabolic fates of L-Arginine and D-Arginine.

Physiological Implications

The physiological impact of a racemic mixture is a composite of the distinct actions of each enantiomer.

-

L-Arginine Effects: The L-arginine component will primarily exert its effects through the NO pathway, contributing to vasodilation and other NO-mediated functions.[5]

-

D-Arginine Effects: The D-arginine component is metabolized by DAO, leading to the production of hydrogen peroxide. In tissues with high DAO activity, such as the kidney and neutrophils, this can contribute to local oxidative stress or serve as an antimicrobial defense mechanism.[13]

-

Competitive Interactions: While most enzymes are highly specific, transporters can sometimes exhibit broader specificity. It is plausible that high concentrations of D-arginine could competitively inhibit the transport of L-arginine into cells, thereby modulating its availability for crucial pathways like NO synthesis.

Analytical Methodologies for Enantiomeric Resolution

The analysis of a racemic mixture requires techniques capable of separating and quantifying the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose.

Experimental Protocol: Enantioselective Separation by Chiral HPLC

This protocol outlines a direct method for separating arginine enantiomers without derivatization, which avoids additional steps and potential impurities.[16]

Causality: The separation is achieved by using a Chiral Stationary Phase (CSP) that contains a chiral selector molecule (e.g., the macrocyclic glycopeptide teicoplanin).[16] The arginine enantiomers form transient, diastereomeric complexes with the chiral selector. The differing stability and spatial arrangement of these complexes cause one enantiomer to be retained on the column longer than the other, enabling their separation.

Step-by-Step Methodology:

-

Column Selection: Utilize a macrocyclic glycopeptide-based column, such as an Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), which is effective for separating underivatized amino acids.[16][17]

-

Mobile Phase Preparation:

-

Prepare a buffer solution, for example, 50 mM Sodium Dihydrogen Phosphate. Adjust the pH to 4.6 using phosphoric acid.[17]

-

Mix the aqueous buffer with an organic modifier like HPLC-grade methanol. A common ratio is 80:20 (v/v) buffer to methanol.[17]

-

Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

-

-

Standard and Sample Preparation:

-

Prepare stock solutions (e.g., 1 mg/mL) of pure L-arginine and D-arginine reference standards, as well as the racemic mixture, by dissolving them in the mobile phase.

-

Create a series of calibration standards by diluting the stock solutions to known concentrations (e.g., 1-50 µg/mL).

-

Prepare unknown samples by dissolving them in the mobile phase to a concentration expected to fall within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.

-

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[17]

-

Set the detector wavelength (e.g., UV at 210 nm) for amino acid detection.

-

Inject a fixed volume (e.g., 10 µL) of each standard and sample.

-

Record the chromatograms. Identify the peaks for D- and L-arginine based on the retention times of the pure standards.

-

-

Data Analysis:

-

Construct a calibration curve for each enantiomer by plotting peak area versus concentration.

-

Determine the concentration of each enantiomer in the unknown samples by interpolating their peak areas from the respective calibration curves.

-

Calculate the enantiomeric excess (e.e.) or purity if required.

-

Mandatory Visualization: Workflow for Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis of arginine enantiomers.

Implications for Drug Development and Research

The stereochemistry of arginine has significant consequences in the pharmaceutical and research fields.

-

Pharmaceutical Formulations: L-arginine is widely used as an excipient in high-concentration biologic drug formulations to reduce viscosity and prevent protein aggregation.[18] In this context, using enantiomerically pure L-arginine is critical. The presence of D-arginine would introduce an impurity with a different metabolic profile and unknown effects on the stability of the therapeutic protein.

-

Therapeutic Potential:

-

L-Arginine: As a precursor to nitric oxide, oral L-arginine supplements are investigated for cardiovascular health, although its efficacy is debated due to poor bioavailability.[19][20]

-

D-Arginine: The higher oral bioavailability and potential neuroprotective effects of D-arginine make it an intriguing candidate for novel therapeutic strategies.[11] However, its potential to generate hydrogen peroxide via DAO metabolism necessitates careful toxicological evaluation.

-

-

Research Applications: The study of D-amino acids, including D-arginine, is a growing field that is challenging long-held dogmas in biology.[2] Racemic mixtures can serve as initial tools for screening, but delineating specific mechanisms of action requires the use of enantiomerically pure isomers. These studies are crucial for understanding everything from bacterial communication to novel signaling pathways in the mammalian brain.[7][8]

Conclusion and Future Perspectives

The biological significance of a racemic mixture of arginine is defined by the starkly divergent paths of its constituent enantiomers. L-arginine is a central player in established metabolic and signaling pathways, while D-arginine is an unconventional isomer metabolized by a separate enzymatic system with its own unique physiological consequences. The assumption of biological equivalence is invalid and potentially hazardous.

For professionals in research and drug development, the key takeaways are twofold:

-

Stereospecificity is Paramount: The biological activity and pharmacokinetic profile of arginine are strictly dependent on its chiral form.

-

Analytical Rigor is Essential: Robust, validated methods for enantiomeric separation and quantification are indispensable for quality control, pharmacokinetic studies, and mechanistic research.

Future research should continue to explore the subtle but significant roles of D-arginine in mammalian systems. Elucidating its specific transporters, its full range of physiological effects, and its potential as a therapeutic agent—leveraging its favorable pharmacokinetic profile—represent exciting frontiers in biochemical and pharmaceutical science.

References

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Gilon, C., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science.

- A Comparative Analysis of D-Arginine and L-Arginine Bioavailability Following Oral Administr

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology.

- Pilone, M. S., et al. (1987). Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. PubMed.

- Yagi, K., & Ohishi, N. (1972). Structure and Function of D-Amino-Acid Oxidase Chemical modification of arginine residues of D-amino-acid oxidase. J-Stage.

- HPLC-Based Enantioselective Separation of D- and L-Arginine: An Applic

- Asano, Y. (2012). Enzymes acting on D-amino acid containing peptides. Methods in Molecular Biology.

- Pollegioni, L., & D'Aniello, A. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Lake Como School of Advanced Studies.

- Genchi, G. (2017). An overview on D-amino acids. Amino Acids.

- The Role of D-Amino Acid Oxidase in D-Arginine Metabolism: A Technical Guide. Benchchem.

- Kimura, T., et al. (2016). D-Amino acids metabolism in mammals. Journal of Nutritional Science and Vitaminology.

- Gu, Q., et al. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids.

- Rosini, E., et al. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology.

- Sasabe, J., et al. (2016).

- New enzymes acting on peptides containing D-Amino acids: Their properties and application.

- Ito, Y., et al. (2019). Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice. PubMed Central.

- Piatti, P. M., et al. (1997).

- Enzymatic Detection of d-Amino Acids.

- Greenstein, J. P., et al. (1953). STUDIES ON ARGINASE. Journal of Biological Chemistry.

- The reaction of 8-mercaptoflavins and flavoproteins with sulfite. Evidence for the role of an active site arginine in D-amino acid oxidase.

- Lorenz, H., et al. (2025).

- D-Arginine (HMDB0003416).

- D-Arginine. PubChem.

- Separation Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization.

- separation of enantiomers of the chiral arginine system: solid-phase characteriz

- Ito, Y., et al. (2019). Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice. J-Stage.

- Arginine. Wikipedia.

- Oral L-Arg and D-Arg increased arginase protein expression in the...

- Racemic d,l-asparagine causes enantiomeric excess of other coexisting racemic d,l-amino acids during recrystallization: a hypothesis accounting for the origin of l-amino acids in the biosphere.

- Racemic mixture. Wikipedia.

- Chen, B., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Antibody Therapeutics.

- Pharmacokinetics of L-arginine during chronic administration to patients with hypercholesterolaemia.

- L-Arginine in Pharmaceutical Development: A Key Amino Acid Intermedi

- Tangphao, O., et al. (1999). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. British Journal of Clinical Pharmacology.

- Pharmacokinetics of intravenous and oral L‐arginine in normal volunteers.

- L-Arginine. PubChem.

- Use of arginine in the preparation of a medicament for the prevention and treatment of the side effects associated with the intravenous administration of pharmaceuticals.

Sources

- 1. Racemic mixture - Wikipedia [en.wikipedia.org]

- 2. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-arginine but not D-arginine stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Arginine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of DL-Arginine hydrochloride. As a racemic mixture of the D- and L-enantiomers of the amino acid arginine, supplied as a hydrochloride salt, this compound serves various roles in research and pharmaceutical development, from a component in cell culture media to a precursor in chemical synthesis. Understanding its fundamental characteristics is critical for its effective application, formulation, and analysis.

Molecular Structure and Stereochemistry

This compound is the salt formed between the amino acid arginine and hydrochloric acid. Arginine is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a distinctive side chain: a 3-carbon aliphatic chain capped with a guanidinium group.[1] The "DL" designation signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. This lack of optical activity is a key differentiator from its enantiomerically pure counterparts.

The hydrochloride salt form enhances the stability and solubility of the compound. The molecular formula is C₆H₁₄N₄O₂ · HCl, and the molecular weight is 210.66 g/mol .[2]

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and use in formulations. It typically presents as a white to off-white crystalline powder.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₄O₂ · HCl | |

| Molecular Weight | 210.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 128-130 °C or 200-203 °C | [4][5] |

| Solubility | Soluble in water. | [4][5][6] |

| Very slightly soluble in ethanol. | [3] | |

| Insoluble in DMSO and ethanol. | [6] | |

| Optical Rotation | Racemic mixture, optically inactive. | [7] |

Note on Melting Point: Different sources report varying melting points, which may be due to the presence of water of hydration or different analytical conditions. For instance, the monohydrate form has a reported melting point of 128-130 °C.[5]

Chemical Properties

Acid-Base Behavior and pKa Values

Arginine is a basic amino acid with three ionizable groups: the α-carboxylic acid group, the α-amino group, and the side-chain guanidinium group. The pKa values determine the charge of the molecule at a given pH, which is critical for its function in biological systems and for developing buffered formulations.

| Ionizable Group | pKa Value (approximate) | Source(s) |

| α-Carboxylic acid (-COOH) | ~2.0-2.2 | [8][9] |

| α-Amino group (-NH₃⁺) | ~9.0 | [9][10] |

| Guanidinium group | ~12.5 - 13.8 | [1][8][9][10][11] |

The guanidinium group has an exceptionally high pKa, meaning it remains protonated and positively charged across a wide physiological pH range.[1][8][11] Recent studies using advanced methods have revised this pKa upwards to 13.8, highlighting that the arginine side chain is almost invariably charged under physiological conditions.[8][11]

Caption: Protonation states of Arginine at different pH ranges.

Stability and Degradation

This compound is generally stable under normal storage conditions.[5] However, aqueous solutions can be susceptible to degradation over long periods. Solutions of arginine are alkaline and can absorb carbon dioxide from the atmosphere.[12] For long-term storage of solutions, it is advisable to use a buffer and store in a sealed container.[12] Arginine is also known to act as a stabilizer for some proteins, suppressing aggregation and enhancing solubility.[13][14][15]

Analytical Characterization

Accurate characterization is essential for quality control and research applications. A variety of analytical techniques are employed to confirm the identity, purity, and concentration of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : The IR spectrum provides a unique fingerprint of the molecule. Key characteristic peaks correspond to the vibrations of its functional groups, including N-H stretches from the amino and guanidinium groups, C=O stretch from the carboxyl group, and C-N stretches.[2][16][17][18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum shows characteristic signals for the protons on the α-carbon and the aliphatic side chain.[20][21][22]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of arginine and separating it from other amino acids or impurities.[23][24] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective technique for analyzing polar compounds like amino acids without the need for derivatization.[24]

Titration for Assay (Purity Determination)

A common method for determining the purity of Arginine hydrochloride is through non-aqueous potentiometric titration. This protocol leverages the basic properties of the arginine molecule.

This protocol is based on pharmacopeial methods for the assay of L-Arginine Hydrochloride.[3][25][26][27][28]

Principle: The sample is dissolved in a non-aqueous solvent system (formic acid and glacial acetic acid). The arginine molecule is then titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.

Reagents:

-

This compound sample (previously dried)

-

Formic acid (98%)

-

Glacial acetic acid

-

0.1 N Perchloric acid in glacial acetic acid (standardized)

-

0.1 N Sodium acetate in glacial acetic acid (for back-titration, if applicable)

Procedure:

-

Sample Preparation: Accurately weigh about 0.1 g of the previously dried this compound sample.[3][26]

-

Dissolution: Dissolve the sample in 2-3 mL of formic acid. Ensure complete dissolution.[3][25][26]

-

Titration Medium: Add 45-50 mL of glacial acetic acid to the dissolved sample.[3][26]

-

Titration: Titrate the solution with standardized 0.1 N perchloric acid, monitoring the potential using a suitable electrode system.

-

Endpoint Detection: The endpoint is the point of maximum inflection on the titration curve.

-

Blank Determination: Perform a blank titration using the same volumes of solvents but without the sample.

-

Calculation: Calculate the percentage purity of C₆H₁₄N₄O₂·HCl using the volume of titrant consumed, its normality, and the sample weight.

Caption: Workflow for the assay of DL-Arginine HCl via titration.

Safety and Handling

This compound is generally considered to be of low toxicity. However, it can cause skin and serious eye irritation.[29][30] Standard laboratory safety practices should be followed when handling this compound.[31] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5][31] Store the compound in a dry, cool, and well-ventilated place in a tightly closed container, away from strong oxidizing agents.[5]

Conclusion

This compound is a well-characterized compound with a defined set of physical and chemical properties. Its high solubility in water, distinct acid-base behavior governed by three pKa values, and relative stability make it a versatile reagent. A thorough understanding of these properties, combined with appropriate analytical methods for characterization and purity assessment, is essential for its successful application in scientific research and the development of new therapeutics.

References

- Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752–761. [Link][9][12]

- Wikipedia. (n.d.). Arginine.

- Star Republic. (n.d.). pKa values of amino acids. Guide for Biologists.

- Peptideweb.com. (n.d.). pKa and pI values of amino acids.

- Japanese Pharmacopoeia. (n.d.). L-Arginine Hydrochloride. Official Monographs for Part I.[4]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ResearchGate. (2019). How stable is L-arginine on aqueous solution?.

- Metasci. (n.d.). Safety Data Sheet L-Arginine HCl.

- BioSpectra. (2023). L-ARGININE HYDROCHLORIDE TESTING METHODS.

- Ahamed, M., et al. (2017). The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions. Molecules, 22(12), 2088. [Link][14]

- 1-2-Taste. (2021). MATERIAL SAFETY DATA SHEET L-ARGININE HYDROCHLORIDE.

- Kundu, S., et al. (2022). Influence of Aqueous Arginine Solution on Regulating Conformational Stability and Hydration Properties of the Secondary Structural Segments of a Protein at Elevated Temperatures: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 126(8), 1647–1661. [Link][15]

- Novachem. (2021). L-ARGININE:HCL (13C6, 99%; 15N4, 99%) Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). DL-Arginine. PubChem Compound Database.

- Google Patents. (n.d.). CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method.

- Arakawa, T., et al. (2019). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 108(5), 1674-1681. [Link][16]

- Gevorgyan, H. H., et al. (2022). IR Vibration and Characterization of All L–Arginine Chlorides. Armenian Journal of Physics, 15(2-3), 45-52.[17]

- NIST. (n.d.). L-arginine, hydrochloride. NIST Chemistry WebBook.

- Japanese Pharmacopoeia. (n.d.). L-Arginine Hydrochloride Injection.[28]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517).

- USP. (n.d.). USP 36 Official Monographs / Arginine 2525.[29]

- Patel, A. U., et al. (2014). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 6(5), 1038-1044.[26]

- National Center for Biotechnology Information. (n.d.). L-Arginine, monohydrochloride. PubChem Compound Database.

- Regulations.gov. (n.d.). Arginine Hydrochloride.

Sources

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H15ClN4O2 | CID 85880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. This compound, 98%, anhydrous, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptideweb.com [peptideweb.com]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. arar.sci.am [arar.sci.am]

- 17. L-arginine, hydrochloride [webbook.nist.gov]

- 18. L-Arginine hydrochloride(1119-34-2) IR Spectrum [m.chemicalbook.com]

- 19. L-Arginine, monohydrochloride | C6H15ClN4O2 | CID 66250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound monohydrate(32042-43-6) 1H NMR spectrum [chemicalbook.com]

- 21. L-Arginine hydrochloride(1119-34-2) 1H NMR [m.chemicalbook.com]

- 22. DL-Arginine | C6H14N4O2 | CID 232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]

- 24. jocpr.com [jocpr.com]

- 25. biospectra.us [biospectra.us]

- 26. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 27. drugfuture.com [drugfuture.com]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. 12taste.com [12taste.com]

- 30. dl.novachem.com.au [dl.novachem.com.au]

- 31. sds.metasci.ca [sds.metasci.ca]

DL-Arginine hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of DL-Arginine Hydrochloride

Executive Summary

L-arginine, a conditionally essential amino acid, transcends its fundamental role as a protein building block to function as a critical signaling molecule and metabolic hub in vitro.[1][2] Its hydrochloride salt, this compound, provides a stable and soluble form for cell culture studies, revealing a complex web of interconnected pathways that govern cell proliferation, protein synthesis, and intercellular communication. This guide provides an in-depth exploration of the three primary mechanistic pillars of arginine action in vitro: the synthesis of nitric oxide (NO), the arginase-driven production of polyamines, and the master regulation of cell growth via the mTOR signaling cascade. By elucidating the core biochemistry and providing detailed, self-validating experimental protocols, this document serves as a technical resource for researchers aiming to dissect and leverage the multifaceted effects of arginine in their cellular models.

Arginine: A Pleiotropic Regulator of Cellular Fate

In the controlled environment of cell culture, arginine availability is a key determinant of cellular behavior. It is transported into the cell by cationic amino acid transporters (CATs) and subsequently channeled into distinct metabolic and signaling pathways.[3][4] The fate of intracellular arginine is largely dictated by the expression and activity of three competing enzyme families: Nitric Oxide Synthases (NOS), Arginases (ARG), and Arginine:glycine amidinotransferase (for creatine synthesis), alongside its direct incorporation into polypeptides.[4][5] Understanding the balance between these pathways is crucial for interpreting experimental outcomes.

Caption: The enzymatic synthesis of nitric oxide from L-arginine by NOS.

Experimental Protocol 1: Quantification of Nitric Oxide Production via Griess Assay

This protocol quantifies NO production indirectly by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.

Causality & Self-Validation: The Griess reaction is a specific colorimetric assay for nitrite. The inclusion of a NOS inhibitor (L-NAME) is critical to validate that the measured nitrite is a direct product of NOS activity. A standard curve ensures accurate quantification.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in a log-growth phase and sub-confluent at the time of the assay.

-

Treatment:

-

Remove the culture medium and wash cells once with pre-warmed PBS.

-

Add fresh, phenol red-free culture medium containing various concentrations of DL-Arginine HCl.

-

Control Groups: Include an untreated control (basal medium) and a positive control if applicable (e.g., cells stimulated with an inflammatory agent like LPS to induce iNOS).

-

Validation Control: For each arginine concentration, include a parallel well treated with a NOS inhibitor (e.g., 1 mM L-NG-Nitroarginine Methyl Ester, L-NAME) to confirm the signal is from NOS. [6][7]3. Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well flat-bottom plate.

-

Nitrite Standard Curve:

-

Prepare a 100 µM sodium nitrite stock solution in the same phenol red-free medium.

-

Create a serial dilution in the new plate to generate standards from ~100 µM down to 0 µM (medium blank). A typical range is 100, 50, 25, 12.5, 6.25, 3.13, 0 µM.

-

Add 50 µL of each standard to its respective well.

-

-

Griess Reaction: [8] * Prepare the Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use. Protect from light.

-

Add 50 µL of the freshly mixed Griess Reagent to all sample and standard wells.

-

-

Incubation & Measurement:

-

Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader. [9]8. Data Analysis:

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line using linear regression.

-

Calculate the nitrite concentration in each sample using the standard curve equation.

-

The Arginase Pathway: Fueling Cellular Proliferation

Core Mechanism

The arginase enzymes (cytosolic ARG1 and mitochondrial ARG2) catalyze the hydrolysis of L-arginine to L-ornithine and urea. [10][11]This pathway is fundamentally important for two reasons. First, it directly competes with NOS for the common substrate, L-arginine, thereby acting as a key regulator of NO production. [4]Second, the product, ornithine, is the essential precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) via the enzyme ornithine decarboxylase (ODC). [12][13]Polyamines are small, positively charged molecules that are indispensable for cell proliferation, DNA stabilization, and protein synthesis. [2]

Caption: The arginase pathway and downstream synthesis of polyamines.

Experimental Protocol 2: Measurement of Arginase Activity

This colorimetric assay measures the amount of urea produced from arginine by cell lysates, providing a direct readout of arginase enzyme activity.

Causality & Self-Validation: The protocol measures the specific product of the arginase reaction (urea). The reaction is initiated by adding a manganese-activated cell lysate to a buffered arginine solution. Subtracting the background urea present in the lysate (sample blank) ensures the measured signal is from de novo urea production.

Methodology:

-

Cell Lysis:

-

Culture cells to the desired confluency, apply treatments as needed.

-

Wash cells with ice-cold PBS, then scrape into a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.1% Triton X-100 and protease inhibitors).

-

Homogenize the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Enzyme Activation:

-

In a new tube, mix a portion of the cell lysate with an equal volume of 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5).

-

Activate the arginase by heating at 55-60°C for 10 minutes. [14]3. Arginase Reaction:

-

Prepare the substrate solution: 0.5 M L-arginine, pH 9.7. Pre-heat to 37°C. [14] * In a 96-well plate, add 25 µL of the activated lysate to each sample well.

-

Initiate the reaction by adding 25 µL of the pre-heated arginine substrate solution.

-

Incubate at 37°C for 1-2 hours. [14]4. Reaction Termination & Urea Detection:

-

Stop the reaction by adding 200 µL of an acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio).

-

Add 25 µL of 9% α-isonitrosopropiophenone (ISPF) dissolved in 100% ethanol.

-

Incubate at 100°C for 45 minutes.

-

Cool the plate in the dark for 10 minutes at room temperature.

-

-

Measurement & Analysis:

-

Measure the absorbance at 540 nm.

-

Prepare a urea standard curve (e.g., 0 to 100 mg/dL) and process it in parallel with the samples.

-

Calculate arginase activity based on the amount of urea produced per unit of time per mg of protein. One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of urea per minute. [14]

-

Arginine as a Master Regulator of mTOR Signaling

Core Mechanism

Beyond its role as a metabolic substrate, arginine is a potent signaling molecule that directly activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central kinase that orchestrates cell growth, proliferation, and protein synthesis. [12][15][16]Arginine sensing occurs inside the cell, where it binds to cytosolic proteins called CASTOR1 (Cellular Arginine Sensor for mTORC1). [17][18]In the absence of arginine, CASTOR1 binds to and inhibits a complex called GATOR2. Arginine binding to CASTOR1 disrupts this interaction, liberating GATOR2 to inhibit the GATOR1 complex. Since GATOR1 is a negative regulator of the Rag GTPases, this ultimately leads to the activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface for its full activation by Rheb. [17] Activated mTORC1 then phosphorylates its two canonical downstream targets:

-

p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. [7][19]* Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation pre-initiation complex and promoting cap-dependent translation. [12] Some studies indicate this activation is dependent on NO production in certain cell types,[7] while others show it is an independent mechanism. [12]This highlights the cell-type specific nature of arginine signaling.

Caption: Simplified Arginine-mTORC1 signaling cascade.

Experimental Protocol 3: Assessing mTORC1 Pathway Activation via Western Blot

This protocol provides a robust method to quantify the activation state of the mTORC1 pathway by measuring the phosphorylation of its key downstream targets.

Causality & Self-Validation: Phosphorylation is a direct post-translational modification executed by active kinases. Measuring the ratio of a phosphorylated protein to its total protein level provides a normalized and accurate readout of pathway activity. The use of a specific mTORC1 inhibitor like rapamycin serves as a crucial negative control to validate that the observed phosphorylation is indeed mTORC1-dependent.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

To synchronize cells and reduce basal pathway activity, starve cells of serum for 4-6 hours or amino acids for 50 minutes prior to treatment. [17] * Stimulate cells with DL-Arginine HCl at desired concentrations for a short period (e.g., 15-60 minutes).

-

Validation Control: Pre-treat a subset of cells with an mTORC1 inhibitor (e.g., 100 nM Rapamycin) for 1 hour before adding arginine.

-

-

Protein Extraction:

-

Place the culture dish on ice and wash cells twice with ice-cold PBS.

-

Lyse cells directly in the dish using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a phosphorylated target overnight at 4°C. Recommended antibodies:

-

Wash the membrane 3 times with TBST.

-